2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a natural product found in Sophora with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284528
InChI: InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3
SMILES:
Molecular Formula: C25H28O7
Molecular Weight: 440.5 g/mol

2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

CAS No.:

Cat. No.: VC18284528

Molecular Formula: C25H28O7

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one -

Specification

Molecular Formula C25H28O7
Molecular Weight 440.5 g/mol
IUPAC Name 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3
Standard InChI Key GKENRJIRKFSNED-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Kushenol L (C₂₅H₂₈O₇; molecular weight: 440.5 g/mol) belongs to the flavanonol subclass of flavonoids. Its structure features a chromen-4-one core substituted with hydroxyl groups at positions 3, 5, 7, and 2,4-dihydroxyphenyl at position 2. Two prenyl chains (3-methylbut-2-enyl) are attached at positions 6 and 8, enhancing its lipophilicity and bioactivity . The stereochemistry includes two chiral centers (2R,3R), confirmed via nuclear magnetic resonance (NMR) and circular dichroism .

Physicochemical Characteristics

Key properties include:

PropertyValue
logP (Partition coefficient)5.31
Aqueous solubility (logS)-3.06
Topological polar surface area127.45 Ų
Hydrogen bond donors5
Hydrogen bond acceptors7
Synthetic accessibility3.97 (1 = easy, 5 = difficult)

These metrics suggest moderate lipophilicity and poor water solubility, typical of prenylated flavonoids . The compound adheres to Lipinski’s Rule of Five, indicating potential oral bioavailability .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Kushenol L is biosynthesized via the phenylpropanoid pathway. Chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, which is isomerized to naringenin. Subsequent hydroxylation and prenylation steps introduce the hydroxyl and 3-methylbut-2-enyl groups . Prenyltransferases specific to Sophora flavescens mediate the attachment of prenyl moieties, enhancing membrane permeability and target binding .

Natural Sources

The compound is predominantly isolated from Sophora flavescens roots, where it coexists with kushenols A–M . Extraction typically involves ethanol or ethyl acetate, followed by chromatographic purification (e.g., HPLC) .

Pharmacological Activities

Antioxidant Effects

Kushenol L scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups. In D-galactose-induced aging mice, it upregulated superoxide dismutase (SOD) and glutathione (GSH) while reducing malondialdehyde (MDA) levels in liver and brain tissues . Comparative studies show an IC₅₀ of 1.21 µg/mL in ABTS assays, surpassing vitamin C (IC₅₀: 2.42 µg/mL) .

Anti-Inflammatory Action

The compound inhibits pro-inflammatory cytokines (TNF-α, IL-6) by suppressing NF-κB signaling. In RAW264.7 macrophages, it reduced nitric oxide (NO) production by 78% at 10 µM, comparable to dexamethasone .

Antidiabetic Activity

In Sprague-Dawley rats, oral administration (1 mg/kg) reduced fasting blood glucose by 32% through AMPK pathway modulation . Pharmacokinetic studies revealed a half-life (T₁/₂) of 2.26 hours and Cₘₐₓ of 24.17 µg/L .

Pharmacokinetics and Toxicology

Absorption and Metabolism

Kushenol L exhibits low intestinal absorption (HIA: 2.7%) due to high molecular weight and polarity . Plasma protein binding is 94.84%, with a volume of distribution (Vd) of 0.618 L/kg, indicating limited tissue penetration . Metabolism involves hepatic glucuronidation and sulfation, as predicted by CYP450 isoform interactions .

Toxicity Profile

Acute toxicity studies in mice reported an LD₅₀ > 2,000 mg/kg, suggesting low acute toxicity . Chronic exposure data are lacking, necessitating further research.

Applications and Future Directions

Therapeutic Prospects

Kushenol L’s multifunctional bioactivity supports its potential in treating:

  • Neurodegenerative diseases: Via antioxidant and anti-inflammatory mechanisms .

  • Cancer: As an adjuvant to chemotherapy .

  • Diabetes: Through glucose metabolism modulation .

Agricultural Uses

Preliminary studies indicate insecticidal activity against Plutella xylostella (diamondback moth), with 80% mortality at 100 ppm .

Research Gaps

  • Structure-activity relationships: Impact of prenyl chain length on bioactivity.

  • Nanoparticle delivery: To enhance solubility and bioavailability.

  • Clinical trials: Safety and efficacy in humans.

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